N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-benzothiophene-2-carboxamide
Description
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-benzothiophene-2-carboxamide is a synthetic compound known for its unique chemical structure and diverse applications in scientific research. This compound features a trifluoromethyl group, a hydroxy group, and a phenyl group attached to a propyl chain, which is further connected to a benzothiophene ring through a carboxamide linkage. The presence of the trifluoromethyl group imparts significant chemical stability and biological activity to the compound.
Properties
IUPAC Name |
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO2S/c19-18(20,21)17(24,13-7-2-1-3-8-13)11-22-16(23)15-10-12-6-4-5-9-14(12)25-15/h1-10,24H,11H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFQZGKQZZEJTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=CC3=CC=CC=C3S2)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the intermediate: The reaction begins with the preparation of 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine through the reaction of 3,3,3-trifluoroacetone with phenylmagnesium bromide, followed by reduction with sodium borohydride.
Coupling with benzothiophene: The intermediate is then coupled with 1-benzothiophene-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-benzothiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticonvulsant activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced chemical stability and performance.
Mechanism of Action
The mechanism of action of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain perception, and neuronal excitability.
Comparison with Similar Compounds
Similar Compounds
- 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid
- 3,3,3-trifluoro-2-hydroxy-2-phenylpropionamide
- N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclobutanecarboxamide
Uniqueness
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-benzothiophene-2-carboxamide is unique due to the presence of the benzothiophene ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and activities in scientific research.
Biological Activity
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-benzothiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiophene moiety and a trifluoromethyl group. The molecular formula is C15H14F3N1O3S1, and it exhibits unique physicochemical properties that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 329.34 g/mol |
| Solubility | Soluble in DMSO |
| Log P | 3.5 |
| Melting Point | 150 °C |
Research indicates that compounds similar to this compound may interact with various neurotransmitter systems, particularly GABA receptors. In a study examining its analogues, it was found that the compound enhanced GABA(A) receptor currents in hippocampal neurons at micromolar concentrations . This suggests a possible role as an anxiolytic or sedative agent.
Anesthetic Properties
Analogues of the compound have demonstrated significant anesthetic properties. For instance, the related compound 3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamide showed a potent ability to reduce the minimum alveolar concentration (MAC) of isoflurane without affecting heart rate or blood pressure . This property indicates a favorable therapeutic index for use in general anesthesia.
Anticonvulsant Activity
The same analogue exhibited robust anticonvulsant activity in various models, including maximal electroshock (MES) and subcutaneous metrazol tests. The therapeutic index for MES activity was reported to be around 10 . This suggests that the compound may serve as a potential anticonvulsant agent with minimal side effects.
Case Studies
- General Anesthesia : A study highlighted the efficacy of 3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamide in reducing MAC for isoflurane without significant cardiovascular effects. This was crucial for maintaining hemodynamic stability during surgical procedures .
- Anticonvulsant Research : In another investigation, several analogues were synthesized and tested for their anticonvulsant properties. The results indicated that certain modifications to the benzothiophene structure enhanced activity against seizures while maintaining low toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
